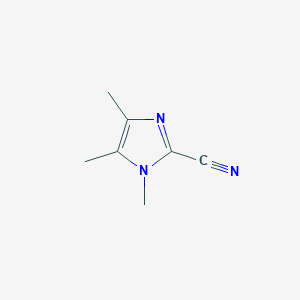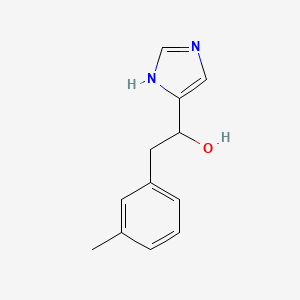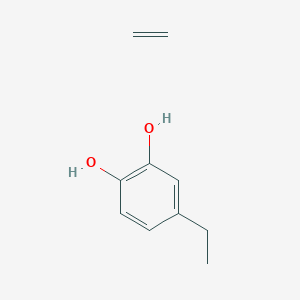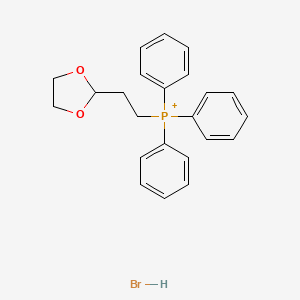
4-(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)-1,2,6-triphenylcyclohexa-2,5-diene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 380738: , also known as 4-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)-1,2,6-triphenylcyclohexa-2,5-diene-1-carbonitrile, is a chemical compound with potential applications in various scientific fields. This compound is of interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 380738 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of NSC 380738 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: NSC 380738 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of NSC 380738.
Scientific Research Applications
NSC 380738 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of NSC 380738 involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
NSC 380738 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)-1,2,6-triphenylcyclohexa-2,5-diene-1-carbonitrile analogs: These compounds share a similar core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Other pyrimidine derivatives: These compounds have a pyrimidine core but may have different substituents, resulting in different activities and applications.
NSC 380738 stands out due to its specific structure and the unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
87031-31-0 |
|---|---|
Molecular Formula |
C31H23N3O3 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)-1,2,6-triphenylcyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C31H23N3O3/c1-33-28(35)27(29(36)34(2)30(33)37)23-18-25(21-12-6-3-7-13-21)31(20-32,24-16-10-5-11-17-24)26(19-23)22-14-8-4-9-15-22/h3-19H,1-2H3 |
InChI Key |
JLPXCHZMBXKYMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C2C=C(C(C(=C2)C3=CC=CC=C3)(C#N)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol](/img/structure/B12814665.png)


![7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B12814682.png)






![N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12814723.png)



